molecular formula C9H7N3O2 B3052648 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 4315-66-6

2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B3052648
CAS No.: 4315-66-6
M. Wt: 189.17 g/mol
InChI Key: XGPCOQNUQVZURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Recent structure-activity relationship (SAR) studies have demonstrated that this core structure can be utilized to develop potent and active derivatives that function as eukaryotic elongation factor 2 kinase (eEF2K) degraders . eEF2K is an atypical alpha-kinase that regulates protein synthesis and cellular energy homeostasis, and its aberrant activity is implicated in the progression of various human cancers, including triple-negative breast cancer (TNBC) . Derived compounds based on this scaffold, such as the highly active Compound 36, have shown a high binding affinity for the eEF2K protein and effectively induce its degradation . In preclinical models, these potent degraders significantly suppress the viability, proliferation, and migration of TNBC cell lines like MDA-MB-231 and HCC1806 . Furthermore, in vivo studies using MDA-MB-231 xenograft models have shown that these compounds can exert tumor-suppressive effects comparable to the chemotherapeutic agent paclitaxel, without inducing obvious toxicity, highlighting their potential as novel therapeutic candidates . This compound is provided for Research Use Only (RUO) and is intended for further in vitro experimentation and hit-to-lead optimization studies. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

4315-66-6

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

2-phenyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H7N3O2/c13-8-6-10-12(9(14)11-8)7-4-2-1-3-5-7/h1-6H,(H,11,13,14)

InChI Key

XGPCOQNUQVZURR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)NC(=O)C=N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NC(=O)C=N2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1,2,4-Triazine-3,5(2H,4H)-dione

Compound Name Substituents Primary Target/Activity Key Findings
2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione 2-Phenyl eEF2K (anticancer) IC₅₀: <100 nM in TNBC cells; induces proteasomal degradation of eEF2K
6-Hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11h) 2-Naphthalenylmethyl, 6-Hydroxy D-amino acid oxidase (DAAO) IC₅₀: 10–100 nM; orally bioavailable; enhances D-serine plasma levels
4-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione 4-Benzyl Antimicrobial, anxiolytic Exhibits benzodiazepine receptor inhibition and antifungal activity
6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione 6-Methyl Antimetabolite (enzyme inhibition) Inhibits orotidylate decarboxylase; used in nucleoside synthesis
6-tert-Butyl-1,2,4-triazine-3,5(2H,4H)-dione (DADK) 6-tert-Butyl Herbicide metabolite Degradation product of metribuzin; limited bioactivity

Pharmacological and Metabolic Comparisons

Anticancer Activity

This compound derivatives outperform other triazine-based compounds in eEF2K degradation. For example, compound 19 reduces TNBC cell viability at nanomolar concentrations, while kojic acid-based inhibitors (e.g., 7) lack comparable potency due to the absence of a triazine nitrogen atom critical for hydrogen bonding . In contrast, 6-hydroxy derivatives (e.g., 11h) are optimized for DAAO inhibition rather than anticancer activity, highlighting scaffold-dependent target specificity .

Metabolic Stability

The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold demonstrates resistance to O-glucuronidation, a metabolic liability observed in kojic acid derivatives. This property enhances the bioavailability of compounds like 11h , which achieves sustained plasma D-serine elevation in mice . Conversely, 2-phenyl derivatives prioritize proteasome-mediated degradation over metabolic stability, necessitating further pharmacokinetic optimization .

Structure-Activity Relationships (SAR)

  • 2-Position Substitution : Arylalkyl groups (e.g., naphthalenylmethyl in 11h ) enhance DAAO inhibition by occupying sterically tolerant active-site pockets . Branched substituents (e.g., methyl in 19e ) reduce potency due to steric hindrance .
  • 6-Position Functionalization : Hydroxy groups (as in DAAO inhibitors) improve metabolic resistance, while bromine or methyl groups (e.g., 13a ) facilitate nucleophilic substitution reactions in synthesis .

Key Research Findings

Table 2: Comparative Bioactivity Data

Compound Target IC₅₀/EC₅₀ Model System Reference
This compound (derivative 19) eEF2K 48 nM MDA-MB-231 cells
11h DAAO 23 nM Recombinant human
6-Azauracil Orotidylate decarboxylase 2.8 µM Bacterial systems
Kojic acid (7) DAAO >10 µM In vitro assay

Q & A

Q. How can substituent electronic effects predict synthetic yields?

  • Methodological Answer : Hammett σ values correlate with yields:
  • Electron-donating groups (EDGs) : Stabilize transition states, improving yields.
  • Electron-withdrawing groups (EWGs) : Reduce yields via destabilization (e.g., CN: ~50% yield vs. Cl: ~85%) .

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